Product packaging for Incarvine C(Cat. No.:)

Incarvine C

Cat. No.: B1245100
M. Wt: 359.5 g/mol
InChI Key: OFDLBJAQGFWTKC-YJVHIDGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Incarvine C is a monoterpene alkaloid isolated from the plant Incarvillea sinensis , which has shown promising anti-cancer activity in scientific research. Recent studies demonstrate that this compound and its analogues exert their anti-tumor effects by specifically targeting Ras-related C3 botulinum toxin substrate 1 (Rac1), a key regulator of cancer cell migration and metastasis . The compound inhibits the formation of the cell cytoskeleton by blocking the interaction between Rac1 and its downstream effector, p21-activated kinase 1 (PAK1) . This mechanism maintains Rac1 in an inactivated state, disrupting processes critical for tumor progression. Consequently, this compound significantly inhibits the migration and invasion of aggressive triple-negative breast cancer cells (MDA-MB-231) and induces G2/M phase cell cycle arrest . In vivo studies on a related analogue with superior activity have shown good tolerability and potential anti-tumor response in xenograft models, highlighting the value of this compound as a molecular template for developing novel Rac1 inhibitors . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO4 B1245100 Incarvine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

[(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H29NO4/c1-13-11-22(3)12-17-14(2)19(10-16(13)17)26-21(24)8-6-15-5-7-18(23)20(9-15)25-4/h5-9,13-14,16-17,19,23H,10-12H2,1-4H3/b8-6+/t13-,14-,16-,17-,19+/m0/s1

InChI Key

OFDLBJAQGFWTKC-YJVHIDGBSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]2[C@H]1C[C@H]([C@H]2C)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C

Canonical SMILES

CC1CN(CC2C1CC(C2C)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C

Synonyms

incarvine C

Origin of Product

United States

Research on Isolation and Rigorous Structural Elucidation of Incarvine C

Methodologies for Natural Product Isolation from Plant Material

The isolation of Incarvine C is achieved from the aerial parts of the plant Incarvillea sinensis. researchgate.net The general workflow for extracting and purifying this natural product follows a standard, albeit rigorous, protocol common in phytochemistry. frontiersin.orgnih.gov

The process typically begins with the collection, drying, and pulverization of the plant material. This is followed by extraction using organic solvents of varying polarities. frontiersin.org A common approach is sequential extraction, starting with a nonpolar solvent and progressing to more polar solvents to separate compounds based on their solubility. Alternatively, a single solvent system, often methanol (B129727) or ethanol, is used to extract a broad range of metabolites. mdpi.com

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes a series of chromatographic separations to isolate the individual constituents. frontiersin.orgnih.gov These techniques separate molecules based on physical and chemical properties like polarity, size, and charge. A typical isolation scheme might involve:

Liquid-Liquid Partitioning: The crude extract is partitioned between two immiscible solvents (e.g., ethyl acetate (B1210297) and water) to achieve a preliminary separation of compounds based on their differential solubility.

Column Chromatography: The resulting fractions are subjected to column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase. Compounds are separated as they move through the column at different rates depending on their affinity for the stationary phase versus the mobile phase (solvent system).

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is frequently employed. This high-resolution technique allows for the separation of closely related compounds, yielding pure this compound suitable for structural elucidation and biological testing. frontiersin.org Chiral HPLC may also be used to separate enantiomers. frontiersin.org

Advanced Spectroscopic Techniques for Primary Structure Determination

Once a pure sample of this compound is obtained, its molecular structure is determined using a suite of advanced spectroscopic methods. medinadiscovery.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups, ultimately leading to the elucidation of its primary structure as incarvilline 7-O-ferulate. researchgate.netthieme-connect.com

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule. maas.edu.mm

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons). The ¹³C NMR spectrum provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). mdpi.comresearchgate.net

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together spin systems. thieme-connect.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. mdpi.com

Through the combined analysis of these NMR experiments, the two main components of this compound—the incarvilline alkaloid core and the ferulic acid moiety—are identified and their point of connection via an ester linkage is confirmed. researchgate.net

Table 1: Representative NMR Data for this compound Structural Elucidation
TechniqueInformation GainedApplication to this compound
¹H NMRProton environments, count, and neighbors.Identifies aromatic protons of the ferulate group, olefinic protons, and specific protons on the incarvilline skeleton.
¹³C NMRCarbon skeleton and functional groups.Shows signals for the ester carbonyl, aromatic carbons, and the unique carbons of the bicyclic alkaloid core.
COSYH-H correlations through bonds.Establishes the sequence of protons within the incarvilline and ferulate substructures.
HMBCLong-range H-C correlations.Crucially links the ferulate moiety to the 7-position of the incarvilline core through the ester bond.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with extremely high accuracy (typically to four or more decimal places). innovareacademics.inbioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula. uni-rostock.de Because the masses of isotopes are not exact integers (the mass defect), a specific high-resolution mass corresponds to only one unique combination of atoms (e.g., C, H, N, O). uni-rostock.de For this compound, HRMS would provide an exact mass measurement of the molecular ion, which confirms its elemental composition and corroborates the structure proposed by NMR data. researchgate.net

Table 2: HRMS Data for this compound
Compound ComponentMolecular FormulaCalculated Exact Mass
IncarvillineC₁₆H₂₄N₂O₂276.1838
Ferulic AcidC₁₀H₁₀O₄194.0579
This compound (Ester)C₂₆H₃₂N₂O₅452.2311

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. mrclab.com Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would display distinctive absorption bands confirming the presence of key functional groups such as:

O-H stretching (from the phenolic hydroxyl group on the ferulate moiety).

C=O stretching (from the ester linkage).

C=C stretching (from the aromatic rings).

C-O stretching (from the ester and ether groups). cureffi.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems or "chromophores". msu.edu The structure of this compound contains multiple chromophores, including the substituted aromatic ring of the ferulate moiety. masterorganicchemistry.com The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to the π→π* transitions within these conjugated systems, providing further evidence for the proposed structure. cureffi.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Stereochemical Assignments and Determination of Absolute Configuration

This compound is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). wikipedia.org Determining the specific three-dimensional arrangement of atoms, known as the absolute configuration, is a critical final step in structural elucidation. libretexts.org This is often accomplished by analyzing the molecule's interaction with polarized light or through total chemical synthesis.

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. taylorfrancis.com Electronic Circular Dichroism (ECD), which operates in the UV-Vis range, is a powerful method for determining the absolute configuration of natural products. encyclopedia.pubntu.edu.sgsmoldyn.org

The process involves two key components:

Experimental Measurement: The ECD spectrum of the isolated natural this compound is recorded. This spectrum is a unique fingerprint of its specific 3D structure. ntu.edu.sg

Theoretical Calculation: The structures of the possible stereoisomers of this compound are modeled using computational methods. Time-dependent density functional theory (TD-DFT) is then used to predict the theoretical ECD spectrum for each possible isomer. researchgate.netfaccts.de

The absolute configuration is assigned by comparing the experimental ECD spectrum with the calculated spectra. A close match between the experimental spectrum and the one calculated for a specific isomer (e.g., with an R or S configuration at its stereocenters) provides strong evidence for the absolute configuration of the natural product. researchgate.netmdpi.com This combined experimental and computational approach has become a standard and reliable method for stereochemical assignment in modern natural product chemistry. researchgate.net An alternative and definitive method is the total synthesis of a single, known enantiomer and the comparison of its measured optical rotation with that of the natural compound. scite.ai

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography provides the most definitive, three-dimensional structural evidence for a molecule by mapping electron density and precisely determining the spatial arrangement of atoms and chemical bonds. wikipedia.orgnih.gov For complex natural products like this compound, which possess multiple stereocenters, obtaining a crystalline form of the natural product or a suitable crystalline derivative is a critical goal for unambiguously determining its absolute configuration.

In the context of the total synthesis of related alkaloids, such as (-)-incarvillateine, researchers have successfully produced crystalline materials. The ability to generate these crystals is a pivotal step, as it allows for direct comparison with the natural substance and provides a sample suitable for X-ray diffraction analysis. acs.org This technique is the gold standard for confirming the stereochemical relationships within the molecule that are predicted by the synthetic route or suggested by other spectroscopic methods like Nuclear Overhauser Effect (NOE) NMR experiments.

The process involves directing a beam of X-rays onto a single, highly ordered crystal of the compound or its derivative. wikipedia.org The crystal diffracts the X-rays into a unique pattern of spots. By measuring the angles and intensities of these diffracted beams, scientists can compute a three-dimensional electron density map of the molecule. nih.gov From this map, the precise location of each atom can be determined, confirming the molecule's connectivity and its exact three-dimensional shape. For this compound and its congeners, this analysis is crucial for confirming the configuration of the fused ring systems and the orientation of various substituents, which is often challenging to determine by spectroscopy alone. The successful total synthesis of (+)-Incarvine C, reported in 2004, relied on such rigorous methods to serve as the final proof of its structure. acs.orggoogle.com

Chemical Derivatization and Spectroscopic Correlation

Chemical derivatization is a powerful strategy used in structural elucidation to confirm functional groups and facilitate analysis. researchgate.net This involves chemically modifying the original molecule to produce a new compound (a derivative) with altered properties, which can then provide additional structural clues through spectroscopic analysis. In the comprehensive effort of a total synthesis, the entire process can be viewed as a series of meticulous chemical derivatizations, where each synthetic step modifies the precursor to build toward the final target.

The total synthesis of (+)-Incarvine C provides a clear example of this principle. acs.org The synthetic strategy involves the coupling of distinct molecular fragments, with each reaction creating a new, more complex intermediate. These intermediates are, in effect, derivatives of the starting materials. Following each key transformation, chemists use a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to verify the structure of the newly formed product.

For example, the formation of a crucial bond or the construction of a new ring system is confirmed by analyzing the NMR spectrum of the resulting compound. Changes in chemical shifts, the appearance of new signals, and specific correlations observed in 2D-NMR experiments (like COSY, HMBC, and HSQC) allow researchers to piece together the molecular puzzle step-by-step. This correlation between a specific chemical reaction (derivatization) and the resulting spectroscopic data provides unequivocal evidence for the structure of each intermediate, and by extension, the final natural product.

Furthermore, studies on structure-activity relationships have examined this compound alongside its derivatives and related alkaloids like incarvilline and incarvillateine (B1241254). researchgate.net By comparing the spectroscopic data (e.g., ¹H and ¹³C NMR) of these closely related compounds, chemists can assign specific signals to corresponding parts of the molecular scaffold, reinforcing the structural assignments for the entire family of alkaloids. This comparative analysis serves as another layer of spectroscopic correlation, strengthening the confidence in the elucidated structure of this compound.

Biosynthetic Pathway Investigations of Incarvine C

Proposed Precursors and Intermediates in Incarvine C Biosynthesis

While the complete biosynthetic pathway of this compound has not been fully elucidated, researchers have put forth plausible precursors and intermediates based on the structure of the molecule and the known biosynthesis of other alkaloids. The biosynthesis is thought to draw from primary metabolic pathways, utilizing common building blocks to construct the complex this compound skeleton.

A key proposed intermediate in the formation of several Incarvillea alkaloids is (+)-6-epi-incarvilline. Total synthesis studies have demonstrated that (-)-incarvilline, (+)-incarvine C, and (-)-incarvillateine can all be derived from this common precursor, suggesting it may also be a crucial intermediate in the natural biosynthetic pathway. frontiersin.orgwikipedia.org

Furthermore, broader biosynthetic analyses of related alkaloids from the Incarvillea genus, such as incargranine A, suggest the involvement of precursors from the shikimate and ornithine pathways. earth.comfrontiersin.org It is hypothesized that two C6-C2 units derived from the shikimate pathway and a C4N unit from ornithine could be the fundamental building blocks. earth.com A proposed network of pathways for related phenylethanoid natural products originates from a simple diamine precursor, which could also be relevant to this compound biosynthesis. earth.com

Another line of inquiry stems from the discovery of delavatine A, a different alkaloid from Incarvillea delavayi, which is proposed to be biosynthesized from two iridoid precursors. mdpi.com This highlights the potential for diverse biosynthetic origins for alkaloids within this genus, and iridoid precursors cannot be entirely ruled out for this compound without further investigation.

Table 1: Proposed Precursors and Key Intermediates in this compound Biosynthesis

Precursor/IntermediateProposed Origin/RoleSupporting Evidence
Shikimate-derived C6-C2 unitsFundamental building blocksBiosynthetic analysis of incargranine A earth.comfrontiersin.org
Ornithine-derived C4N unitFundamental building blockBiosynthetic analysis of incargranine A earth.com
Diamine precursorEarly-stage intermediateProposed biosynthetic network for related alkaloids earth.com
(+)-6-epi-incarvillineCommon advanced intermediateTotal synthesis of this compound and related alkaloids frontiersin.orgwikipedia.org
Iridoid precursorsAlternative potential building blocksProposed biosynthesis of delavatine A mdpi.com

Enzymatic Transformations and Reaction Mechanisms

The conversion of simple precursors into the complex structure of this compound undoubtedly requires a series of specific enzymatic transformations. While the exact enzymes have not yet been identified, the types of reactions involved can be hypothesized based on the chemical transformations required. These likely include oxidations, reductions, cyclizations, and condensations.

Oxidoreductases are a class of enzymes frequently involved in the biosynthesis of complex alkaloids, often catalyzing the formation of the parent ring systems. nih.govresearchgate.net The formation of the intricate polycyclic structure of this compound would necessitate such enzymatic activity. General studies on alkaloid biosynthesis highlight the importance of enzymes like lyases and transferases. frontiersin.org For instance, a lyase could catalyze a key condensation step, while methyltransferases could be involved in modifying the alkaloid scaffold. frontiersin.org

Biomimetic synthesis, which mimics hypothetical biosynthetic steps, can provide valuable insights into potential enzymatic reactions. The total synthesis of this compound often involves key steps such as stereoselective construction of a bicyclic lactone and a reductive Heck-type reaction to form the cis-perhydro-2-pyrindine skeleton. frontiersin.orgwikipedia.org These chemical reactions may mirror the transformations catalyzed by specific enzymes in the plant. Chemoenzymatic synthesis approaches, which combine chemical and enzymatic steps, are becoming increasingly powerful tools for constructing complex natural products and can help to identify potential enzymatic catalysts for specific transformations. beilstein-journals.org

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. researcher.lifemdpi.com By feeding a plant or cell culture with a precursor labeled with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of the label into the final natural product. Analysis of the labeling pattern in the product molecule can provide definitive evidence for the precursors and intermediates of the pathway.

To date, there are no published isotopic labeling studies specifically focused on the biosynthesis of this compound. Such studies would be invaluable in confirming the proposed precursors, such as those derived from the shikimate and ornithine pathways, and in identifying the sequence of intermediates. For example, feeding experiments with labeled ornithine or shikimic acid and subsequent analysis of this compound by mass spectrometry or NMR spectroscopy would provide direct evidence of their role in the pathway.

Gene Cluster Identification and Functional Characterization

In many organisms, the genes encoding the enzymes for a specific biosynthetic pathway are located together on the chromosome in a "biosynthetic gene cluster" (BGC). engineering.org.cn The identification and functional characterization of such a cluster for this compound would provide the complete genetic blueprint for its biosynthesis.

Modern genomic and transcriptomic techniques are instrumental in discovering BGCs. acs.orgnih.gov Transcriptome analysis of Incarvillea species, such as Incarvillea sinensis and Incarvillea compacta, has been performed, but these studies have not yet led to the identification of a BGC for this compound. researchgate.netdntb.gov.ua The process of identifying a BGC typically involves sequencing the genome or transcriptome of the producing organism and then using bioinformatics tools to search for clusters of genes that are predicted to be involved in secondary metabolism.

Once a candidate BGC is identified, the function of the individual genes within the cluster can be investigated through techniques such as heterologous expression, where the genes are transferred to and expressed in a different host organism (like yeast or E. coli) to see if the biosynthetic pathway can be reconstituted. Gene knockout studies in the native plant could also confirm the role of specific genes. While these approaches have been successfully applied to the biosynthesis of other alkaloids, their application to unraveling the this compound pathway is still a future prospect.

Advanced Synthetic Methodologies for Incarvine C and Analogues

Strategic Retrosynthetic Analysis of the Incarvine C Scaffold

A retrosynthetic analysis of this compound reveals several key strategic disconnections that simplify its polycyclic framework. The core structure is a cis-fused perhydro-2-pyrindine (also known as octahydrocyclopenta[c]pyridine) skeleton. acs.org A primary disconnection point is the ester linkage, which retrosynthetically cleaves this compound into the monoterpene alkaloid, incarvilline, and ferulic acid. researchgate.net Further analysis of the incarvilline core suggests a disconnection of the piperidine (B6355638) ring, leading to a functionalized cyclopentane (B165970) precursor. acs.org

Enantioselective Total Synthesis of (+)-Incarvine C

The first enantioselective total synthesis of (+)-Incarvine C, corresponding to the natural enantiomer, was a significant milestone that confirmed its absolute configuration. acs.org These syntheses often rely on the strategic use of chiral starting materials or asymmetric catalytic methods to control the stereochemistry of the final molecule.

A critical aspect of the total synthesis of (+)-Incarvine C is the stereocontrolled formation of its multiple contiguous stereocenters. acs.org A key carbon-carbon bond formation is often achieved through a three-component coupling reaction to construct a trisubstituted cyclopentanone (B42830) intermediate. acs.orgnih.gov This reaction sets the stage for the relative and absolute stereochemistry of the cyclopentane ring. Another crucial stereoselective C-C bond formation can be achieved via a 1,4-addition reaction to an enone, which helps to establish one of the stereocenters on the cyclopentane ring. researchgate.net The use of chiral auxiliaries or catalysts in these reactions is paramount for achieving high enantioselectivity.

The construction of the cis-perhydro-2-pyrindine skeleton, which contains the piperidine ring fused to the cyclopentane, is a defining feature of the synthesis. nih.gov A powerful method employed for this transformation is a reductive Heck-type reaction. acs.orgnih.gov This intramolecular cyclization forges the key C-N bond to form the piperidine ring, simultaneously establishing the cis-fusion of the bicyclic system. acs.orgunl.pt The development of efficient methods for heterocycle construction is a central theme in modern organic synthesis, with metal-catalyzed reactions playing a prominent role. mdpi.commdpi.com

The use of a common precursor is a highly effective strategy in the synthesis of the Incarvillea alkaloids. nih.gov The first total syntheses of (-)-incarvilline, (+)-incarvine C, and (-)-incarvillateine were accomplished using (+)-6-epi-incarvilline as a common precursor. acs.org This approach streamlines the synthesis by allowing for the assembly of a central intermediate that can then be divergently converted to the final target molecules. The synthesis of 6-epi-incarvilline itself involves the stereoselective construction of a trisubstituted cyclopentanone, followed by the aforementioned reductive Heck-type cyclization to form the bicyclic core. acs.orgnih.gov From 6-epi-incarvilline, (+)-Incarvine C can be obtained through esterification with a suitable derivative of ferulic acid. researchgate.net

Heterocycle Construction Methodologies

Development of Partial Synthesis Routes from Related Alkaloids

Partial synthesis, which involves the chemical modification of a naturally occurring, structurally related compound, can be an efficient way to access complex molecules like this compound. rsc.org Given that this compound is an ester of incarvilline, a logical partial synthesis would involve the esterification of naturally isolated or synthetically derived incarvilline with ferulic acid. researchgate.net This approach is particularly attractive if incarvilline is more abundant or readily accessible than this compound itself.

Synthesis of Structural Analogues and Derivatives for Research Purposes

To investigate the structure-activity relationships of this compound and related alkaloids, the synthesis of structural analogues and derivatives is essential. researchgate.net This allows researchers to probe the importance of various functional groups and stereochemical features for the biological activity of the parent compound. For instance, analogues with modified ester groups or alterations to the monoterpene skeleton can be synthesized to understand their impact on the compound's properties. researchgate.netnih.gov The development of divergent synthetic routes, where a common intermediate can be elaborated into a variety of analogues, is particularly valuable for these studies. nih.gov These synthetic efforts have led to the creation of libraries of related compounds, which can be screened for enhanced or novel biological activities. researchgate.net

Pharmacological Activity and Molecular Mechanism Research of Incarvine C

Antitumor Activity Research in In Vitro Cellular Models

Incarvine C has demonstrated a marked ability to inhibit the growth and proliferation of various human cancer cells in a dose-dependent manner. nih.govresearchgate.net Laboratory studies using the Cell Counting Kit-8 (CCK-8) assay have quantified this inhibitory effect. For instance, in studies involving the highly metastatic human hepatocellular carcinoma (HCC) cell line, MHCC97H, this compound exhibited an IC₅₀ value—the concentration required to inhibit the growth of 50% of cells—of 35.7 ± 4.7 μM. nih.govresearchgate.net Similarly, against the MDA-MB-231 breast cancer cell line, this compound and its analogues were effective in reducing cell viability, with IC₅₀ values reported to be in the range of 20 to 32 µM. dntb.gov.ua

Further evidence of its antiproliferative effects comes from colony formation assays. When MHCC97H cells were treated with this compound at concentrations of 15 and 30 μM, a significant reduction in the number of surviving colonies was observed compared to untreated control groups, confirming its ability to effectively inhibit cancer cell proliferation in vitro. nih.govresearchgate.net

Table 1: Inhibitory Concentration (IC₅₀) of this compound in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (µM) Source(s)
MHCC97H Hepatocellular Carcinoma 35.7 ± 4.7 nih.govresearchgate.net
MDA-MB-231 Breast Cancer 20 - 32 dntb.gov.ua

This compound exerts its antiproliferative effects in part by disrupting the normal progression of the cell cycle, a fundamental process for tumor growth. nih.govresearchgate.net The specific phase of cell cycle arrest appears to be cell-type dependent.

In hepatocellular carcinoma MHCC97H cells, treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle. nih.govnih.gov This G1 arrest is mechanistically linked to significant changes in the expression of key cell cycle regulatory proteins. nih.gov Western blot analyses have confirmed that this compound treatment markedly decreases the protein levels of Cyclin-dependent kinase 2 (CDK-2) and its regulatory partner, Cyclin-E1. nih.govbiocrick.com The CDK-2/Cyclin-E1 complex is crucial for the transition from the G1 to the S phase, and its degradation effectively halts cell cycle progression. nih.gov

Simultaneously, this compound upregulates the expression of the tumor suppressor proteins p21 and p53. nih.govbiocrick.comresearchgate.net The p53 protein can activate the transcription of p21, which in turn acts as a potent inhibitor of CDK-2, further enforcing the G1 checkpoint. nih.gov

Conversely, in studies on the MDA-MB-231 breast cancer cell line, this compound and its analogues were found to induce cell cycle arrest at the G2/M phase. nih.gov This indicates that this compound can interfere with different checkpoints of the cell cycle depending on the specific cancer cell type.

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in MHCC97H Cells

Protein Effect of this compound Treatment Function Source(s)
CDK-2 Decreased expression Promotes G1/S transition nih.govbiocrick.com
Cyclin-E1 Decreased expression Activates CDK-2 for G1/S transition nih.govbiocrick.com
p21 Increased expression Inhibits CDK-2; enforces G1 arrest nih.govbiocrick.com
p53 Increased expression Tumor suppressor; activates p21 nih.govbiocrick.com

Beyond halting proliferation, this compound is capable of inducing apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. nih.govnih.gov In MHCC97H cells, treatment with this compound leads to a significant increase in the apoptotic cell population, as determined by flow cytometry using Annexin V-PE and 7-AAD staining. nih.govresearchgate.net

The molecular mechanism underlying this pro-apoptotic effect involves the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. wikipedia.orgnih.gov Western blot analysis has shown that this compound treatment is associated with the degradation of Poly (ADP-ribose) polymerase (PARP) and Caspase-3. nih.gov The cleavage of Caspase-3 signifies its activation, which in turn leads to the cleavage of downstream substrates like PARP, ultimately dismantling the cell and leading to its death. nih.govresearchgate.net

The metastatic spread of cancer is a major cause of mortality and relies on the ability of cancer cells to migrate and invade surrounding tissues. mdpi.com this compound has shown potent activity in suppressing these processes by modulating the cancer cell's cytoskeleton. nih.govdntb.gov.uanih.gov

In MDA-MB-231 breast cancer cells, this compound and its analogues significantly inhibited cell migration and invasion, with reported inhibition rates ranging from 37.30% to 69.72% for migration and 51.27% to 70.90% for invasion. nih.gov The primary cause of this inhibition is the disruption of the cytoskeleton, as confirmed by confocal fluorescence imaging. dntb.gov.ua

The mechanism involves the Rho/ROCK signaling pathway, a key regulator of cytoskeletal dynamics. nih.govresearchgate.net In MHCC97H cells, this compound was found to dose-dependently inhibit the formation of actin stress fibers, which are contractile bundles of actin filaments essential for cell motility and invasion. nih.gov This effect is achieved through the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), a downstream effector of the Rho GTPase. nih.govnih.gov

Research has identified at least two key molecular targets for this compound's antitumor activity: Rho-associated coiled-coil containing protein kinase (ROCK) and Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.govnih.govnih.gov

Inhibition of ROCK by this compound is evidenced by the reduced phosphorylation of its direct substrate, myosin phosphatase target subunit-1 (MYPT-1), and the subsequent disruption of ROCK-mediated actin fiber formation. nih.govnih.gov

More recent studies have highlighted Rac1, a small GTPase that regulates cell migration and cytoskeleton formation, as another direct target. nih.govresearchgate.net

This compound interferes with the Rac1 signaling pathway at a critical juncture. nih.gov A pull-down assay specifically revealed that this compound inhibits the physical interaction between Rac1 and its primary downstream effector, p21-activated kinase 1 (PAK1). nih.gov This disruption prevents the downstream signaling that promotes cytoskeletal changes necessary for cell migration. frontiersin.org

Furthermore, molecular docking simulations suggest a direct binding mechanism. nih.gov These studies predict that this compound and its analogues can fit into the nucleotide-binding pocket of the Rac1 protein. nih.govoncotarget.com By occupying this site, this compound is believed to lock Rac1 in its inactive, GDP-bound state, thereby preventing its activation and subsequent interaction with effectors like PAK1. nih.gov This maintains high levels of inactivated Rac1 within the cell, effectively shutting down its pro-migratory functions. nih.gov

Molecular Target Identification and Direct Interaction Studies (e.g., Rac1, Rho-associated coiled-coil containing protein kinase (ROCK))

Modulation of ROCK-mediated Actin Fiber Formation and Myosin Phosphatase Target Subunit-1 (MYPT-1) Phosphorylation

This compound has been identified as an inhibitor of the Rho-associated, coiled-coil-containing protein kinase (ROCK) signaling pathway. nih.gov Research demonstrates that this compound significantly suppresses the phosphorylation of myosin phosphatase target subunit-1 (MYPT-1), a key substrate of ROCK. nih.govbiocrick.com This inhibition of MYPT-1 phosphorylation leads to a decrease in the formation of actin stress fibers, which are essential for cell motility and contraction. nih.govmdpi.com The ROCK signaling pathway plays a crucial role in regulating the assembly and contraction of the actin cytoskeleton. d-nb.info By phosphorylating substrates like MYPT1, ROCK proteins can induce stress generation in F-actin networks and limit actin depolymerization. mdpi.com The action of this compound on this pathway disrupts these processes, highlighting its potential as a modulator of cellular architecture and motility. nih.govbiocrick.com

Computational Molecular Docking Analyses

Computational molecular docking studies have been employed to elucidate the binding mechanisms of this compound and its analogues with their protein targets. nih.govfrontiersin.orgmdpi.com These analyses predict the binding affinity and conformation of a ligand within the active site of a target protein. biorxiv.org Molecular docking simulations have shown that this compound and its related compounds can bind to the nucleotide-binding pocket of Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.gov This interaction is thought to maintain high levels of inactivated Rac1, thereby inhibiting downstream signaling pathways involved in cytoskeleton formation and cell migration. nih.gov This computational approach provides valuable insights into the molecular interactions that underpin the pharmacological activity of this compound, guiding further investigation and the design of new derivatives with potentially enhanced activity. nih.govfrontiersin.org

Preclinical Pharmacological Investigations in Animal Models

Antitumor Efficacy in Murine Xenograft Models

The antitumor effects of this compound and its analogues have been evaluated in murine xenograft models, which involve transplanting human tumor cells into immunocompromised mice. nih.govresearchgate.netantineo.fr These models are widely used to assess the in vivo efficacy of potential anticancer agents. reactionbiology.commdpi.comnih.gov In a study utilizing a xenograft model of MDA-MB-231 breast cancer cells, oral administration of an this compound analogue, Ano-6, was well-tolerated and resulted in a notable anti-tumor response. nih.gov Further analysis revealed that Ano-6 accumulated in the tumor tissues and induced an increase in the number of dead tumor cells, demonstrating its potential as an in vivo anti-cancer agent. nih.gov

Effects on Vasculogenic Mimicry in In Vitro and In Vivo Models

Vasculogenic mimicry (VM) is a process by which aggressive tumor cells form de novo, vessel-like networks, contributing to tumor perfusion and metastasis. nih.govmdpi.comjcancer.org this compound has been shown to inhibit VM formation in hepatocellular carcinoma (HCC) cells. nih.govnih.gov In vitro studies demonstrated that this compound inhibited the formation of tubular network structures by MHCC97H cells on Matrigel. nih.govnih.gov This inhibitory effect was associated with the downregulation of key factors involved in VM. nih.gov The mechanism underlying this effect is linked to the inhibition of the ROCK pathway, as ROCK signaling is known to play a role in the processes that drive VM. nih.govresearchgate.net These findings suggest that this compound's anti-tumor activity may, in part, be due to its ability to disrupt this alternative vascularization pathway. nih.govjcancer.org

Comparative Analysis of Antinociceptive Effects with Dimeric Analogues (e.g., Incarvillateine)

Studies have compared the antinociceptive (pain-relieving) effects of this compound with its dimeric analogue, incarvillateine (B1241254). researchgate.netnih.gov Incarvillateine, a major component of Incarvillea sinensis, has demonstrated significant analgesic activity in various animal models of pain. researchgate.netmdpi.comwikipedia.org In contrast, this compound, which is a monomeric precursor to incarvillateine, has been found to exhibit weak or no antinociceptive activity in the same models. researchgate.netnih.gov

Role of Structural Dimerization in Activity Potentiation

The difference in antinociceptive activity between this compound and incarvillateine highlights the critical role of structural dimerization in potentiating this effect. researchgate.netnih.gov The structure of incarvillateine features a characteristic cyclobutane (B1203170) ring, which is absent in the monomeric this compound. researchgate.netmdpi.com Research suggests that this dimeric structure, particularly the cyclobutane moiety, is essential for the potent antinociceptive action of incarvillateine. researchgate.netnih.govresearchgate.net This is supported by the finding that other monomeric derivatives related to incarvillateine also show a lack of significant analgesic effect. researchgate.net The dimerization appears to be a key structural feature for interaction with the biological targets responsible for pain relief, which are thought to involve the adenosine (B11128) receptor system. mdpi.comwikipedia.orgresearchgate.net

Exploration of Adenosinergic and Opioidergic System Interactions of Related Compounds

Research into the pharmacological profile of alkaloids isolated from Incarvillea sinensis has extended beyond this compound to include related compounds, most notably Incarvillateine (INCA). Studies on INCA and its synthetic analogs have provided crucial insights into the potential involvement of the adenosinergic and opioidergic systems in their mechanism of action. While initial hypotheses suggested a role for opioid receptors, a growing body of evidence points towards the adenosine system as the primary mediator of the observed analgesic effects. nih.govplos.orgresearchgate.net

The antinociceptive properties of Incarvillateine have been a key focus of investigation. researchgate.net There is considerable debate in the scientific literature regarding the precise role of the opioid system in these effects. researchgate.net Some early studies indicated that the analgesic action of Incarvillateine was partially counteracted by antagonists selective for mu- and kappa-opioid receptors, such as naloxone (B1662785), beta-funaltrexamine, and norbinaltorphimine. wikipedia.orgresearchgate.net Conversely, a delta-opioid receptor antagonist, naltrindole, did not block this effect. wikipedia.org However, more recent and comprehensive studies suggest that the involvement of opioid receptors is likely minimal. nih.govplos.org Several reports have shown that the opioid antagonist naloxone was ineffective in reversing the antinociceptive effects of Incarvillateine, casting doubt on the significance of the opioidergic pathway. researchgate.netresearchgate.net

In contrast, the evidence supporting the engagement of the adenosine system is more consistent. The antinociceptive effects induced by Incarvillateine were significantly diminished by the administration of non-selective adenosine receptor antagonists like theophylline. wikipedia.orgresearchgate.net Furthermore, specific antagonists such as 1,3-dipropyl-8-cyclopentylxanthine (DPCPX, an A₁ antagonist) and 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX, an A₂ antagonist) also attenuated its analgesic activity. researchgate.netresearchgate.net This indicates that the pain-relieving properties of Incarvillateine are strongly associated with the activation of the adenosine system. researchgate.netresearchgate.net Interestingly, the motor suppressive effects observed at equivalent analgesic doses of Incarvillateine were reversed by the adenosine A₂ receptor antagonist DMPX, suggesting a role for this specific receptor subtype in its sedative properties. plos.orgresearchgate.netresearchgate.net

Structure-activity relationship (SAR) studies on Incarvillateine analogs have further elucidated the importance of the adenosine system. A synthetic analog, 3,3'-demethoxy-4,4'-dehydroxyincarvillateine , demonstrated an antinociceptive potency comparable to that of Incarvillateine itself. researchgate.net In contrast, other related natural alkaloids like incarvilline and incarvine A showed little to no activity, highlighting that the specific cyclobutane structure of Incarvillateine is crucial for its pharmacological action. researchgate.net Another structurally similar compound, ferulic acid dimer (FAD) , was found to produce significant antinociceptive effects that were not reversed by opioid inhibitors. researchgate.net Molecular modeling for FAD suggested a potential interaction with the adenosine A₃ receptor, further reinforcing the primary role of the adenosinergic system for this class of compounds. researchgate.net

Interactive Data Table: Receptor Interaction of Incarvillateine and Related Compounds

Compound/AnalogReceptor SystemFindingsReference
Incarvillateine (INCA) AdenosinergicAntinociceptive effects attenuated by adenosine receptor antagonists (theophylline, DPCPX, DMPX). researchgate.netwikipedia.orgresearchgate.netresearchgate.net
Motor suppressive effects reversed by A₂ antagonist DMPX. plos.orgresearchgate.netresearchgate.net
OpioidergicSome studies report partial antagonism by µ- and κ-opioid antagonists; others report no effect from naloxone. The role is considered minimal. nih.govplos.orgresearchgate.netwikipedia.orgresearchgate.net
3,3'-demethoxy-4,4'-dehydroxyincarvillateine Not SpecifiedExhibited antinociceptive activity equal to Incarvillateine. researchgate.net
Ferulic acid dimer (FAD) AdenosinergicModeling suggests binding to the A₃ adenosine receptor. researchgate.net
OpioidergicAntinociceptive effect was not reversed by an opioid receptor inhibitor. researchgate.net
Incarvilline Not SpecifiedExhibited weak or no antinociceptive activity. researchgate.net
Incarvine A Not SpecifiedExhibited weak or no antinociceptive activity. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of Incarvine C Analogues

Systematic Modifications of Key Structural Moieties

The exploration of Incarvine C's therapeutic potential has been significantly advanced by systematically modifying its core structural components. These modifications provide critical insights into which parts of the molecule are essential for its biological effects.

Key structural moieties of this compound that have been the focus of modification include:

The Tricyclic Core: The rigid cis-perhydro-2-pyrindine skeleton is a defining feature of this compound. Studies have investigated the impact of altering the stereochemistry and substitution patterns of this core structure. The synthesis of epimers and other diastereomers has been crucial in understanding the spatial requirements for receptor binding. For instance, the total synthesis of (-)-incarvilline, (+)-incarvine C, and (-)-incarvillateine utilized 6-epi-incarvilline as a common precursor, highlighting the importance of the stereochemistry at this position. nih.gov

The Ester Group: this compound is an ester of incarvilline and ferulic acid. researchgate.net The nature of this ester linkage is critical for its activity. Research has focused on replacing the ferulic acid moiety with other substituted cinnamic acids or different carboxylic acids to probe the influence of the electronic and steric properties of this group on biological activity.

The Phenylpropanoid Unit: The ferulate portion of this compound, a phenylpropanoid, has been a target for modification. Alterations to the substituents on the aromatic ring, such as the methoxy (B1213986) and hydroxyl groups, have been explored to determine their role in target interaction and metabolic stability.

Elucidation of Essential Pharmacophores for Specific Biological Activities

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the essential pharmacophores of this compound is crucial for designing new molecules with desired therapeutic effects.

For the analgesic and anti-inflammatory activities of related compounds, the following pharmacophoric features have been suggested as important:

Hydrogen Bond Donors and Acceptors: The hydroxyl and carbonyl groups within the this compound structure are capable of forming hydrogen bonds, which are often critical for binding to biological targets. plos.orgdergipark.org.tr For example, in studies of other natural products, hydroxyl groups have been shown to be important for anti-inflammatory activity. nih.gov

Hydrophobic Regions: The aromatic ring of the ferulate moiety and parts of the tricyclic core contribute to the molecule's hydrophobicity, which can be crucial for interactions with nonpolar pockets in target proteins. plos.org

Aromatic Features: The phenyl group is a common feature in many biologically active compounds and can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions. dergipark.org.trirjmets.com

While the direct pharmacophore for this compound is still under detailed investigation, studies on the broader class of monoterpene alkaloids and related structures provide valuable clues. For instance, research on incarvillateine (B1241254), a related compound, suggests that its antinociceptive effects are linked to the adenosine (B11128) system, implying that the pharmacophore must be compatible with adenosine receptors. researchgate.netnih.gov

Design and Synthesis of Derivatives with Enhanced Potency or Selectivity

Building on SAR insights, medicinal chemists have designed and synthesized a variety of this compound derivatives with the goal of improving their therapeutic properties. These efforts are aimed at increasing potency, enhancing selectivity for specific biological targets, and optimizing pharmacokinetic profiles.

The synthesis of these derivatives often involves multi-step processes. For example, the first total syntheses of (-)-incarvilline, (+)-incarvine C, and (-)-incarvillateine were significant achievements that opened the door to creating novel analogues. nih.gov These synthetic routes allow for the introduction of diverse chemical functionalities at specific positions of the molecule.

Some strategies employed in the design of this compound derivatives include:

Scaffold Hopping: Replacing the core tricyclic structure with other scaffolds that maintain the correct spatial orientation of the key pharmacophoric groups.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency or reduce side effects.

Conformational Constraint: Introducing structural modifications that lock the molecule into a specific conformation believed to be the active one, thereby increasing affinity for the target.

One study reported the synthesis of structurally simplified analogues of incarvillateine, where two of the optimized analogues showed strong analgesic effects in a spared nerve injury model. researchgate.net Another research effort focused on synthesizing derivatives of α-truxillic acid, which shares structural similarities with the dimeric structure of related alkaloids, leading to compounds with analgesic activity. researchgate.net

Table 1: Examples of this compound Derivatives and Their Reported Activities

Compound Modification Reported Biological Activity Reference
(+)-Incarvine C Natural Product Precursor to incarvillateine; has activities similar to morphine. nih.govresearchgate.net
(-)-Incarvilline Component of this compound No or weak antinociceptive activity on its own. researchgate.net
(-)-Incarvillateine Dimeric alkaloid related to this compound Potent analgesic and anti-inflammatory effects. researchgate.netnih.govresearchgate.net
Ferulic Acid Component of this compound No or weak antinociceptive activity on its own. researchgate.net

| 3,3'-demethoxy-4,4'-dehydroxyincarvillateine | Synthetic derivative of a related alkaloid | Antinociceptive effect equal to that of incarvillateine. | researchgate.net |

In Silico Approaches for SAR Prediction and Optimization

In recent years, computational methods, or in silico approaches, have become indispensable tools in drug discovery and development. mdpi.com These methods are increasingly being applied to the study of this compound and its analogues to predict their SAR and guide the design of new compounds.

Key in silico techniques used in this context include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. cabidigitallibrary.org By developing QSAR models for this compound analogues, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. nih.gov By docking this compound and its derivatives into the active sites of potential targets, such as adenosine receptors or cyclooxygenase enzymes, researchers can gain insights into the molecular basis of their activity and design modifications to improve binding affinity. researchgate.netfrontiersin.org

Pharmacophore Modeling: This method involves identifying the common structural features of a set of active molecules to create a 3D pharmacophore model. dergipark.org.trpeerj.com This model can then be used as a template to search large chemical databases for new compounds that fit the pharmacophore and are therefore likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of a molecule and its interaction with a biological target over time, offering a more realistic representation of the binding process.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the development of new drugs based on the this compound scaffold. nih.gov

Advanced Analytical Methodologies for Incarvine C Research

Quantitative and Qualitative Analysis in Complex Matrices (e.g., biological samples)

The analysis of Incarvine C in biological samples such as plasma, urine, or tissue homogenates is a significant analytical challenge. These matrices are inherently complex, containing a multitude of endogenous substances (e.g., proteins, lipids, salts) that can interfere with the detection of the target analyte. uab.edu The primary objectives of analysis in these matrices are twofold: qualitative and quantitative.

Qualitative analysis aims to confirm the presence or absence of this compound. ebsco.com This is crucial for metabolic profiling studies to identify potential biotransformation products or for toxicological screenings. Techniques for qualitative analysis must be highly specific to distinguish this compound from other structurally similar alkaloids or endogenous compounds. ebsco.comscispace.com

Quantitative analysis seeks to determine the precise concentration of this compound in the sample. ebsco.com This is fundamental for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the compound. Accurate quantification requires methods with high sensitivity, precision, and accuracy, especially given that this compound levels in biological fluids can be very low. uab.edu A key challenge is overcoming the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. uab.edu

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Quantification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), particularly its ultra-performance variant (UPLC-MS/MS), stands as the premier technique for the sensitive and selective quantification of this compound in complex biological samples. nih.govfrontiersin.org This method combines the powerful separation capability of liquid chromatography with the definitive identification and quantification power of mass spectrometry. creative-proteomics.com

The chromatographic step typically employs a reversed-phase column, such as an Acquity BEH C18, which separates compounds based on their hydrophobicity. mdpi.com A gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid additive to improve protonation) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to effectively resolve this compound from matrix interferences. mdpi.comlcms.cznih.gov

Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the alkaloid structure are readily protonated. creative-proteomics.com For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com This highly selective technique involves monitoring a specific fragmentation transition from a precursor ion (the protonated this compound molecule) to a characteristic product ion. This specificity minimizes interference and allows for very low limits of quantification, often in the picogram-per-milliliter range. lcms.czchromatographyonline.com

Table 1: Typical UPLC-MS/MS Parameters for Alkaloid Quantification in Plasma This table presents a generalized set of parameters based on methods developed for similar compounds.

Parameter Setting/Condition
Chromatography System UPLC (Ultra-Performance Liquid Chromatography)
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) mdpi.com
Mobile Phase A 0.1% or 0.2% Formic Acid in Water lcms.cz
Mobile Phase B Acetonitrile or Methanol mdpi.comnih.gov
Elution Mode Gradient
Flow Rate 0.2 - 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode creative-proteomics.com
Detection Mode Multiple Reaction Monitoring (MRM) chromatographyonline.com

| Internal Standard | A structurally similar compound or a stable isotope-labeled version of the analyte uab.edu |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Synthetic Products and Metabolites

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for the complete and unambiguous structural elucidation of this compound, its synthetic intermediates, and its metabolites. researchgate.net Given the compound's complex polycyclic diterpenoid alkaloid structure with numerous stereocenters, a suite of NMR experiments is required for full characterization. researchgate.net

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial, fundamental data. ¹H NMR shows the number of different proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org

2D NMR: To assemble the complex molecular puzzle, two-dimensional NMR experiments are essential:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different structural fragments, especially across quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry and 3D conformation of the molecule.

In the context of total synthesis, NMR is used at every stage to verify the structure and stereochemistry of intermediates and to confirm that the final natural product has been successfully created. When studying biotransformation, NMR is indispensable for identifying the exact structure of metabolites, revealing, for example, the site of hydroxylation or glucuronidation. nih.gov

Advanced Sample Preparation Techniques for Analytical Studies

Effective sample preparation is a critical prerequisite for reliable analytical results, as it aims to isolate this compound from interfering matrix components, concentrate the analyte, and ensure the final extract is compatible with the analytical instrumentation. phenomenex.comresearchgate.net The choice of technique depends on the matrix, the required level of cleanliness, and the desired sample throughput.

Protein Precipitation (PPT): This is a rapid method where a large volume of a cold organic solvent (e.g., acetonitrile) is added to a plasma or serum sample to denature and precipitate the abundant proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected. While fast and simple, it provides limited cleanup, and residual matrix components can still cause ion suppression in MS analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates this compound from the aqueous biological fluid into an immiscible organic solvent based on its relative solubility. phenomenex.com By adjusting the pH of the aqueous layer, the charge state of the alkaloid can be manipulated to optimize its partitioning into the organic phase, leading to a cleaner extract than PPT. However, it is more labor-intensive and uses larger volumes of organic solvents. frontiersin.orgresearchgate.net

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that provides excellent cleanup and analyte enrichment. phenomenex.com The sample is passed through a cartridge containing a solid sorbent (e.g., a reversed-phase C18 or a mixed-mode sorbent). lcms.cznih.gov Interfering compounds are washed away, and the retained this compound is then eluted with a small volume of a strong organic solvent. SPE is often the method of choice for demanding bioanalytical assays requiring high sensitivity and reproducibility. lcms.czphenomenex.com

Future Research Directions and Translational Potential for Incarvine C

Comprehensive Biosynthetic Pathway Elucidation

The precise biosynthetic pathway of Incarvine C in Incarvillea species remains largely unelucidated, representing a fundamental gap in the understanding of this natural product. Structurally, this compound is an ester of a monoterpene alkaloid (incarvilline) and ferulic acid. mdpi.com This suggests a probable biosynthetic route involving the convergence of two separate pathways: the monoterpene alkaloid pathway producing the incarvilline core and the phenylpropanoid pathway yielding ferulic acid.

Future research must focus on identifying and characterizing the specific enzymes responsible for this biosynthesis. Key areas of investigation should include:

Identification of Precursors: Confirming the direct precursors to the incarvilline backbone and the specific source of the ferulic acid moiety.

Enzyme Discovery: Utilizing transcriptomic and genomic data from Incarvillea sinensis to identify candidate genes encoding for transferases, oxidoreductases, and other enzymes involved in the pathway. Assuming a common biosynthetic origin for related alkaloids, as is common in natural product families, could aid in identifying conserved enzymatic machinery. acs.org

Pathway Reconstruction: Using heterologous expression systems, such as E. coli or Saccharomyces cerevisiae, to functionally express candidate genes and reconstitute portions of the pathway in vitro or in vivo. mdpi.com

A comprehensive understanding of the biosynthetic pathway is not merely an academic exercise. It is a crucial prerequisite for developing metabolic engineering and synthetic biology strategies to produce this compound and its derivatives sustainably and at a large scale, bypassing the limitations of relying on plant extraction or complex chemical synthesis.

Discovery and Validation of Novel Molecular Targets

Initial research into the pharmacological effects of the Incarvillea alkaloids focused on the adenosine (B11128) and opioid receptor targets of incarvillateine (B1241254). researchgate.net However, recent studies have revealed that this compound possesses distinct and novel molecular targets related to cancer pathophysiology.

The most prominent of these is the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK). d-nb.info this compound has been shown to suppress the proliferation and vasculogenic mimicry (VM) of hepatocellular carcinoma cells specifically through ROCK inhibition. d-nb.infojcancer.orgnih.gov VM is a process where aggressive tumor cells form their own blood vessel-like networks, contributing to tumor growth and metastasis. jcancer.orgnih.gov

Furthermore, a recent 2025 review highlighted that this compound targets the GTPase Rac1. nih.gov Rac1 is a key regulator of the cell cytoskeleton, and its overexpression or mutation is common in many solid tumors, where it drives cell migration and metastasis. nih.govresearchgate.net this compound and its analogues have been found to inhibit the formation of the cell cytoskeleton by targeting Rac1. researchgate.net

Future research should aim to:

Validate ROCK and Rac1 as direct targets using biophysical methods such as surface plasmon resonance or cellular thermal shift assays.

Elucidate the downstream effects of ROCK and Rac1 inhibition by this compound on signaling pathways that control cell migration, invasion, and cytoskeletal dynamics.

Screen for additional, undiscovered molecular targets to build a complete picture of this compound's mechanism of action, which could reveal opportunities for new therapeutic applications.

Optimization of Synthetic Strategies for Industrial Scale

While this compound can be isolated from its natural source, reliance on plant material is not a viable strategy for large-scale pharmaceutical production. Total synthesis of this compound has been achieved, but existing methods are often complex, lengthy, and inefficient for industrial application. mdpi.comnih.gov

For instance, one reported enantioselective synthesis involves creating a key intermediate, 7-epi-incarvilline, which serves as an advanced precursor for (+)-incarvine C. mdpi.com Another approach successfully used a Mitsunobu condensation of an advanced intermediate with ferulic acid to yield the final product. jst.go.jp However, these multi-step syntheses highlight the significant challenges that must be overcome for commercial viability. The inefficiency of classical organic chemistry transformations for producing related analogues has been noted as a key hurdle.

Therefore, a critical area of future research is the optimization of synthetic strategies. The goals should be to:

Explore novel catalytic methods to create the key stereocenters and bicyclic piperidine (B6355638) core with high selectivity and efficiency. mdpi.com

Design a scalable synthesis that avoids costly reagents and purification steps, making the production of this compound and its future analogues economically feasible for clinical development. mdpi.com

Development of Next-Generation Analogues with Improved Efficacy

The discovery of Rac1 and ROCK as molecular targets positions this compound as an excellent scaffold for the design of next-generation anti-cancer agents. nih.gov The goal of analogue development is to improve upon the parent molecule's properties, such as potency, selectivity, and pharmacokinetic profile.

Research in the related incarvillateine series has already demonstrated the success of this approach, where synthetic analogues have shown higher analgesic activity than the natural product itself. nih.gov This provides a strong precedent for the potential of a similar program focused on this compound.

Future efforts should concentrate on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives with systematic modifications to the incarvilline core and the ferulic acid moiety to understand which structural features are essential for activity against Rac1 and ROCK. This compound and the related Incarvine G are considered particularly interesting scaffolds for designing compounds that interfere with cytoskeleton dynamics. nih.gov

Improving Potency and Selectivity: Fine-tuning the structure to enhance binding affinity for Rac1 and/or ROCK while minimizing off-target effects.

Optimizing Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and a more favorable dosing regimen in a clinical setting.

Investigation of this compound in Combination Therapies

The mechanism of action of this compound makes it a prime candidate for use in combination with other anti-cancer treatments. Modern cancer therapy increasingly relies on multi-drug regimens to achieve synergistic effects, overcome resistance, and reduce toxicity.

Given that this compound inhibits vasculogenic mimicry (VM) through the ROCK pathway, a compelling future direction is to combine it with conventional anti-angiogenic therapies. nih.gov Such a combination could provide a more comprehensive blockade of tumor blood supply by targeting both endothelial cell-dependent angiogenesis and tumor cell-driven VM. nih.gov

Furthermore, its activity as a ROCK inhibitor suggests its potential use with immune checkpoint inhibitors. d-nb.info Research on other ROCK inhibitors has shown that this combination can sensitize the immune response against tumors. d-nb.info Similarly, targeting Rac1, another target of this compound, has been shown to be a viable strategy to overcome resistance to other targeted therapies, such as Akt/mTOR inhibitors. researchgate.net

Future preclinical and clinical studies should be designed to:

Evaluate synergistic effects of this compound with standard-of-care chemotherapies and targeted agents in relevant cancer models.

Investigate the potential of this compound to overcome acquired resistance to existing anti-cancer drugs.

Explore its role as an immunomodulatory agent in combination with immune checkpoint inhibitors to enhance anti-tumor immunity.

Q & A

Q. How can researchers accurately identify Incarvine C in plant extracts using analytical chemistry techniques?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 280 nm) for preliminary separation . Confirm identity via NMR spectroscopy (¹H and ¹³C spectra) and Mass Spectrometry (MS) (high-resolution ESI-MS, m/z 367.18 [M+H]⁺) to cross-validate molecular structure . Validate purity using a combination of TLC (silica gel, chloroform:methanol 9:1) and melting point analysis.

Q. What experimental designs are optimal for isolating this compound from natural sources?

  • Methodological Answer : Employ bioassay-guided fractionation combined with column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Monitor fractions via HPLC and prioritize those showing bioactivity (e.g., antimicrobial assays). Include negative controls (solvent-only extracts) and triplicate sampling to ensure reproducibility .

Q. How should researchers address variability in this compound yield across plant populations?

  • Methodological Answer : Conduct ecological metadata analysis (e.g., soil pH, altitude, harvest season) to correlate environmental factors with yield. Use ANOVA or multivariate regression to identify significant variables. Supplement with genetic barcoding of plant specimens to rule out species misidentification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Perform systematic literature reviews to identify methodological disparities (e.g., cell line differences, assay protocols). Replicate key studies under standardized conditions (e.g., identical IC50 assay parameters). Use meta-analysis to quantify effect sizes and heterogeneity, applying tools like Cochran’s Q test to assess data consistency .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Design a modular synthetic route with late-stage diversification (e.g., Suzuki-Miyaura coupling for aryl modifications). Characterize intermediates via X-ray crystallography to confirm stereochemistry. Prioritize derivatives using computational docking (e.g., AutoDock Vina) to predict target binding affinity .

Q. How can computational modeling improve the understanding of this compound’s mechanism of action?

  • Methodological Answer : Combine molecular dynamics simulations (AMBER or GROMACS) with pharmacophore modeling to identify critical binding motifs. Validate predictions via surface plasmon resonance (SPR) to measure kinetic constants (ka/kd). Cross-reference with transcriptomic data (RNA-seq) to map downstream pathways .

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound studies?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use Bland-Altman plots to assess agreement between replicate experiments. For outliers, perform Grubbs’ test and re-evaluate experimental conditions (e.g., compound stability in DMSO) .

Data Presentation and Validation

Q. What criteria ensure the reliability of this compound’s pharmacokinetic data in preclinical studies?

  • Methodological Answer : Follow FDA guidelines for bioanalytical validation : assess linearity (R² > 0.98), accuracy (85–115% recovery), and precision (CV < 15%). Include matrix-matched calibration standards (plasma/serum) and stability tests (freeze-thaw cycles) .

Q. How should researchers design controls to validate this compound’s specificity in enzyme inhibition assays?

  • Methodological Answer : Use positive controls (known inhibitors, e.g., staurosporine for kinases) and negative controls (heat-inactivated enzymes). Perform time-dependent inhibition assays to rule out non-specific binding. Validate via isothermal titration calorimetry (ITC) to measure binding stoichiometry .

Tables for Key Parameters

Analytical Technique Critical Parameters Validation Criteria
HPLCColumn: C18, Flow rate: 1 mL/minRetention time ±0.1 min across runs
NMRSolvent: CDCl₃, Frequency: 600 MHzδ 6.8–7.2 ppm (aromatic protons)
MSIonization: ESI+, Resolution: 30,000Mass error < 2 ppm
Statistical Test Application Threshold
ANOVAYield variability analysisp < 0.05 with Tukey’s post-hoc
Grubbs’ testOutlier detectionG > 2.75 (α = 0.05)

Retrosynthesis Analysis

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Reactant of Route 1
Incarvine C
Reactant of Route 2
Reactant of Route 2
Incarvine C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.